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Compound of Interest

Compound Name:
1-[4-(Allyloxy)-2,6-

dihydroxyphenyl]ethanone

CAS No.: 35028-03-6

Cat. No.: B1305589

Get Quote

Focus: Structural Isomers, Synthesis, and
Pharmacological Applications[1]
Executive Summary
The molecular formula C₁₁H₁₂O₄ (Molecular Weight: 208.21 g/mol ) corresponds to a specific

class of acetophenone derivatives, most notably the acetate esters of methoxy-

hydroxyacetophenones. While several isomers exist, the two most pharmacologically

significant candidates in drug development are 4-acetoxy-3-methoxyacetophenone (Apocynin

Acetate) and 2-acetoxy-4-methoxyacetophenone (Paeonol Acetate).

This guide serves as a technical manual for researchers encountering this specific molecular

weight in mass spectrometry or synthetic workflows. It details the differentiation of isomers,

synthesis protocols, and the "prodrug" mechanism that makes these compounds valuable in

oxidative stress research.

Part 1: Molecular Identity & Physicochemical Profile[2]
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1.1 Fundamental Constants
Property Value Notes

Molecular Formula C₁₁H₁₂O₄

Molecular Weight 208.21 g/mol Average mass

Monoisotopic Mass 208.0736 Da Critical for HRMS identification

Exact Mass 208.073559

Element Count C: 11, H: 12, O: 4

Degree of Unsaturation 6
1 Ring + 1 Ketone + 1 Ester +

3 Double Bonds

1.2 Critical Isomers (Differentiation)
In a drug development context, distinguishing between the para and ortho isomers is vital due

to their distinct biological targets.

Isomer Name
Structure
Description

Key Characteristic Biological Target

Apocynin Acetate

4-acetoxy-3-

methoxyacetophenon

e

Acetoxy group at para

(4) position.[1]

NADPH Oxidase

(NOX) inhibitor

prodrug.

Paeonol Acetate

2-acetoxy-4-

methoxyacetophenon

e

Acetoxy group at

ortho (2) position.

NF-κB signaling

inhibitor; anti-

inflammatory.

Isoacetovanillone

Acetate

3-acetoxy-4-

methoxyacetophenon

e

Acetoxy group at meta

(3) position.

Less common; often a

metabolic byproduct.

Part 2: Synthesis Methodologies
Objective: Efficient synthesis of 4-acetoxy-3-methoxyacetophenone (Apocynin Acetate) with

high purity (>98%) for biological assay.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4206-58-0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305589?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2.1 Protocol A: Classical Acetylation (High Yield)
Rationale: Uses acetic anhydride as both reagent and solvent to ensure complete conversion

of the phenol group.

Reagents:

Apocynin (4-hydroxy-3-methoxyacetophenone): 1.0 eq

Acetic Anhydride (

): 5.0 eq

Pyridine: 1.2 eq (Catalyst/Base)

Dichloromethane (DCM): Solvent

Step-by-Step Workflow:

Dissolution: Dissolve 10 mmol of Apocynin in 20 mL of anhydrous DCM under

atmosphere.

Addition: Add Pyridine (12 mmol) followed by dropwise addition of Acetic Anhydride (50

mmol) at 0°C.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor

via TLC (Mobile phase: Hexane/EtOAc 7:3).

Quench: Pour mixture into ice-cold water (50 mL) to hydrolyze excess anhydride.

Extraction: Extract the organic layer with DCM (

). Wash combined organics with 1M HCl (to remove pyridine), followed by saturated

and brine.

Purification: Dry over

, concentrate in vacuo. Recrystallize from Ethanol/Hexane.
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2.2 Protocol B: Green Synthesis (Enzymatic)
Rationale: Avoids toxic pyridine; suitable for pharmaceutical applications requiring low residual

solvents.

Catalyst:Candida antarctica Lipase B (CAL-B).

Acyl Donor: Vinyl acetate.

Solvent: Toluene or solvent-free.

Procedure: Incubate Apocynin with CAL-B and vinyl acetate at 40°C for 24h. The enzyme

selectively acetylates the phenolic hydroxyl group without affecting the ketone.

Part 3: Characterization & Validation
To confirm the identity of C₁₁H₁₂O₄ as the acetate derivative rather than a different isomer, use

¹H NMR.[2]

Diagnostic ¹H NMR Signals (CDCl₃, 400 MHz):

Aromatic Region: Three protons (ABX system) characteristic of the 1,3,4-substitution pattern.

Ketone Methyl: Singlet at

.

Methoxy Group: Singlet at

.

Acetoxy Methyl (The Marker): Distinct singlet at

.

Differentiation: In the free phenol (Apocynin), this peak is absent, and a broad OH peak is

seen. In Paeonol acetate, the shift of aromatic protons differs due to the ortho substitution

effect.
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Part 4: Biological Mechanism of Action
Why synthesize the C₁₁H₁₂O₄ derivative? The free phenol (Apocynin) has a short half-life and

rapid metabolism. The acetylated form (C₁₁H₁₂O₄) acts as a prodrug.

Lipophilicity: The acetate group increases LogP, enhancing passive diffusion across the

Blood-Brain Barrier (BBB) and cell membranes.

Bioactivation: Intracellular esterases hydrolyze the ester bond.

Active Species: Free Apocynin is released.

Target Interaction: Apocynin prevents the assembly of the NADPH Oxidase complex

(specifically interfering with p47phox translocation), halting the production of Superoxide

anions (

).

Visualization: Prodrug Activation Pathway
The following diagram illustrates the metabolic conversion and downstream effects.
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Figure 1: Mechanism of action for Apocynin Acetate. The C11H12O4 derivative serves as a

lipophilic vehicle, hydrolyzing intracellularly to inhibit ROS generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1305589?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305589?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

